molecular formula C24H25NO4 B2906568 1'-(4-Phenyloxane-4-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1448043-96-6

1'-(4-Phenyloxane-4-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B2906568
CAS No.: 1448043-96-6
M. Wt: 391.467
InChI Key: KIHPJAMFJKCZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(4-Phenyloxane-4-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a complex synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique hybrid structure, incorporating a 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold linked to a 4-phenyloxane moiety via a carbonyl group. While specific biological data for this exact compound is not available in the current literature, its core structure shares characteristics with other benzopyran-containing molecules that have been investigated for their potential as leukotriene antagonists, which are relevant in inflammation and allergy research . Similarly, related structural frameworks have been explored for their antiallergic properties . The integration of the spiro-pyrrolidine system adds three-dimensional complexity, making this compound a valuable intermediate for medicinal chemistry programs, including drug discovery and structure-activity relationship (SAR) studies. It is particularly suited for the synthesis and exploration of novel therapeutic agents. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1'-(4-phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-20-16-23(29-21-9-5-4-8-19(20)21)10-13-25(17-23)22(27)24(11-14-28-15-12-24)18-6-2-1-3-7-18/h1-9H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHPJAMFJKCZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-alkylisatines with malononitrile and 8-hydroxyquinoline or 5,5-dimethyl-cyclohexane-1,3-dione in the presence of an aqueous solution of trimethylamine . This reaction proceeds regioselectively as a one-pot three-component domino process, forming the spiro linkage efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Catalysts such as β-cyclodextrin-SO3H have been employed to facilitate the reaction in aqueous media, offering advantages like short reaction times, high yields, and recyclability of catalysts .

Chemical Reactions Analysis

Types of Reactions

1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

  • 1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS: 877810-67-8): Structural Difference: A piperidine ring replaces pyrrolidine, and the substituent is a 2-methylbenzoyl group. Impact: The larger piperidine ring may alter binding pocket compatibility, while the 2-methylbenzoyl group enhances lipophilicity compared to the phenyloxane carbonyl . Molecular Formula: C21H21NO3 (MW: 335.4) vs. the target compound’s estimated formula (C24H23NO4, MW: ~389.4).
  • tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate (CAS: 1013334-96-7): Structural Difference: A tert-butyl carbamate group replaces the phenyloxane carbonyl.

Variations in Spiro Ring Systems

  • 3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one :

    • Structural Difference : An oxolane (tetrahydrofuran) ring replaces pyrrolidine.
    • Impact : The smaller oxygen-containing ring may reduce basicity and alter conformational flexibility .
  • 7-Hydroxy-4'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one :

    • Structural Difference : A cyclohexane ring replaces pyrrolidine, with a hydroxyl and methyl group on the benzopyran.
    • Impact : The hydroxyl group enhances polarity, while the cyclohexane ring increases steric hindrance .

Aromatic System Modifications

  • 2,3-Dihydrospiro(4H-benzo[g]chromene-2,1'-cyclohexane)-4-one (CAS: 445228-78-4):
    • Structural Difference : A benzo[g]chromene system replaces benzopyran.
    • Impact : Extended conjugation may enhance UV absorption and π-π stacking interactions .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Solubility Stability
Target Compound C24H23NO4 (est.) ~389.4 Low (lipophilic) Sensitive to hydrolysis
1'-(2-Methylbenzoyl)-spiro[piperidine] analog C21H21NO3 335.4 Moderate Stable at RT
tert-Butyl carbamate analog C17H21NO4 303.35 High (polar) Requires 2–8°C storage

Q & A

Basic Question: What synthetic methodologies are commonly employed to construct the spiro[1-benzopyran-2,3'-pyrrolidine] core in this compound?

Methodological Answer:
The spirocyclic core is typically synthesized via one-pot multi-component reactions involving benzopyran precursors and pyrrolidine derivatives. For example, condensation of amino-cyclohexane derivatives with benzaldehyde under acidic catalysis generates fused azaspiro structures, as demonstrated in analogous spiro pyrrolo[3,4-d]pyrimidine syntheses . Key steps include:

  • Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote spiro bond formation.
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis to manage spiro center configuration.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating stereoisomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.